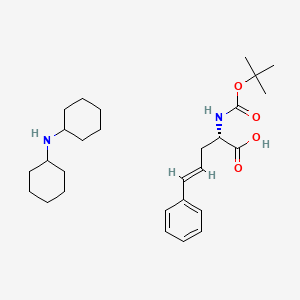
Boc-L-Styrylalanine-DCHA
Übersicht
Beschreibung
Boc-L-Styrylalanine-DCHA, also known as Boc-L-Ala(styryl)-OH DCHA, is a specialized chemical compound used primarily in research and industrial settings. It is a derivative of styrylalanine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and it forms a salt with dicyclohexylamine (DCHA). This compound is known for its versatility and importance in various scientific applications.
Wissenschaftliche Forschungsanwendungen
Boc-L-Styrylalanine-DCHA is widely used in scientific research due to its unique properties. Some of its applications include:
Peptide Synthesis: It serves as a protected amino acid derivative in solid-phase peptide synthesis, facilitating the assembly of complex peptide structures.
Drug Discovery: The compound is used in the design and synthesis of novel pharmaceutical compounds, aiding in the exploration of structure-activity relationships in medicinal chemistry.
Enzyme Inhibition Studies: Researchers use this compound as a substrate analog or inhibitor in enzyme assays to study enzyme kinetics and functions.
Chemical Biology: The compound is integrated into peptide-based probes to investigate protein interactions and biological pathways.
Wirkmechanismus
Zukünftige Richtungen
The future directions for research on this compound could include further exploration of its synthesis, chemical reactions, and potential applications. The use of flow microreactor systems for the direct introduction of the Boc group into a variety of organic compounds presents an efficient and sustainable approach , which could be explored further.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Boc-L-Styrylalanine-DCHA typically involves the protection of the amino group of styrylalanine with a Boc group. The reaction conditions often include the use of tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine. The protected amino acid is then reacted with dicyclohexylamine to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The production is carried out in cleanroom environments to prevent contamination, and the final product is subjected to rigorous testing to meet industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
Boc-L-Styrylalanine-DCHA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the styryl group.
Substitution: The Boc group can be removed under acidic conditions to yield the free amino acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Trifluoroacetic acid is commonly used to remove the Boc group.
Major Products Formed
The major products formed from these reactions include various derivatives of styrylalanine, depending on the specific reaction conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Boc-D-Styrylalanine-DCHA: A similar compound with the D-configuration of styrylalanine.
Boc-L-Phenylalanine-DCHA: Another protected amino acid derivative with a phenyl group instead of a styryl group.
Uniqueness
Boc-L-Styrylalanine-DCHA is unique due to its styryl group, which imparts distinct chemical properties and reactivity compared to other protected amino acid derivatives. This uniqueness makes it particularly valuable in specific research applications, such as studying the effects of styryl groups in peptide synthesis and enzyme inhibition .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-5-phenylpent-4-enoate involves the reaction of dicyclohexylamine with (S)-2-((tert-butoxycarbonyl)amino)-5-phenylpent-4-enoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain the desired compound.", "Starting Materials": [ "Dicyclohexylamine", "(S)-2-((tert-butoxycarbonyl)amino)-5-phenylpent-4-enoic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)" ], "Reaction": [ "Step 1: In a dry and inert atmosphere, dissolve (S)-2-((tert-butoxycarbonyl)amino)-5-phenylpent-4-enoic acid (1 equiv) and N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equiv) in anhydrous dichloromethane (DCM).", "Step 2: Add 4-dimethylaminopyridine (DMAP) (0.1 equiv) to the reaction mixture and stir for 10 minutes at room temperature.", "Step 3: Add dicyclohexylamine (1.1 equiv) to the reaction mixture and stir for 24 hours at room temperature.", "Step 4: Filter the reaction mixture to remove the dicyclohexylurea byproduct.", "Step 5: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography using a suitable solvent system to obtain Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-5-phenylpent-4-enoate." ] } | |
CAS-Nummer |
331730-11-1 |
Molekularformel |
C28H44N2O4 |
Molekulargewicht |
472.7 g/mol |
IUPAC-Name |
N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylpent-4-enoic acid |
InChI |
InChI=1S/C16H21NO4.C12H23N/c1-16(2,3)21-15(20)17-13(14(18)19)11-7-10-12-8-5-4-6-9-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-10,13H,11H2,1-3H3,(H,17,20)(H,18,19);11-13H,1-10H2/t13-;/m0./s1 |
InChI-Schlüssel |
XFECITMZVLWAJB-ZOWNYOTGSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@H](CC=CC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
SMILES |
CC(C)(C)OC(=O)NC(CC=CC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CC=CC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


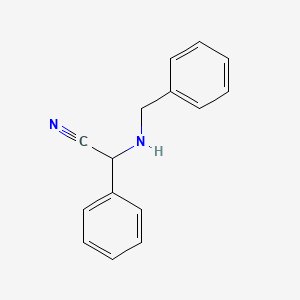
![2-[5-(4-chlorophenyl)-1H-pyrazol-1-yl]-3-(trifluoromethyl)quinoxaline](/img/structure/B3035481.png)
![{5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 2,6-dichlorobenzyl ether](/img/structure/B3035483.png)
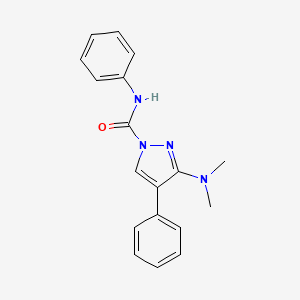
![N-[[5-[(2-chlorophenyl)methylsulfanyl]-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methylidene]hydroxylamine](/img/structure/B3035485.png)
![5-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B3035488.png)
![3-chloro-2-{1-[(2,4-dichlorophenyl)sulfonyl]-1H-pyrazol-4-yl}-5-(trifluoromethyl)pyridine](/img/structure/B3035489.png)
![2-[1-(2,4-dichlorophenyl)-1H-pyrazol-4-yl]-1,3-benzoxazole](/img/structure/B3035491.png)

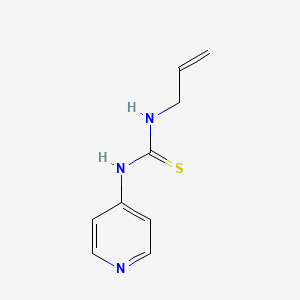
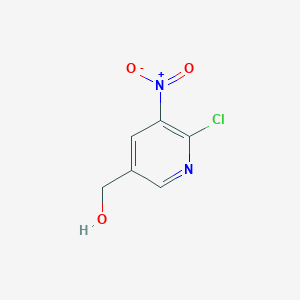
![7-(3,5-dimethyl-1H-pyrazol-1-yl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine](/img/structure/B3035498.png)

![5-[(3-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B3035501.png)
